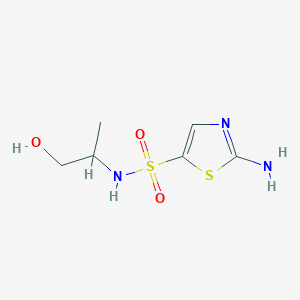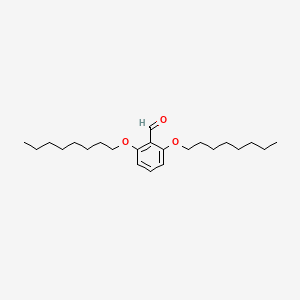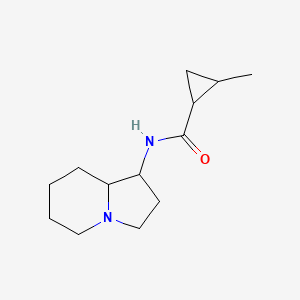
2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide
Overview
Description
2-aminothiazole is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues . It has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .
Synthesis Analysis
The synthesis of 2-aminothiazole-based compounds has been a focus of medicinal chemists due to their wide range of biological activities . Various synthetic strategies have been developed to access novel 2-aminothiazole derivatives . For instance, one synthesis involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid .Molecular Structure Analysis
The thiazole ring in 2-aminothiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
2-aminothiazole derivatives have been synthesized and tested, showing inhibitory activity against various targets . For instance, some compounds showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anticancer Research
Thiazole compounds have shown promise in anticancer research. For example, voreloxin, which contains a thiazole moiety, binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks, a G2 stop, and ultimately, cell death . Similarly, N-acylated 2-amino-5-benzyl-1,3-thiazoles have been synthesized and screened for anticancer activity using the MTT assay .
Antifungal Applications
Thiazoles have also been investigated for their antifungal properties. Compounds such as 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides have been synthesized and screened for antifungal activity .
Structural Modifications for Therapeutic Potential
The structural modification of 2-aminothiazole derivatives has been a focus to develop potent anticancer agents. In vitro activities and in silico studies have been highlighted to guide future innovations in this field .
Mechanism of Action
Target of Action
The primary targets of 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide are Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 is a histone deacetylase enzyme that plays a role in gene expression .
Mode of Action
2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide interacts with its targets by inhibiting their activity . This compound has been shown to inhibit the activity of both Bcr-Abl and HDAC1 . The inhibition of these targets can lead to changes in cellular processes, such as cell proliferation and gene expression .
Biochemical Pathways
The inhibition of Bcr-Abl and HDAC1 by 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide affects multiple biochemical pathways. Bcr-Abl is involved in several signaling pathways that regulate cell growth and survival, so its inhibition can lead to the suppression of these pathways . On the other hand, HDAC1 is involved in the regulation of gene expression, so its inhibition can lead to changes in the expression of various genes .
Pharmacokinetics
The compound’s ability to inhibit bcr-abl and hdac1 suggests that it can penetrate cells and reach its targets
Result of Action
The inhibition of Bcr-Abl and HDAC1 by 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide can lead to various molecular and cellular effects. For instance, the compound has been shown to have potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound can suppress the growth of cancer cells.
Future Directions
The development of anticancer drug resistance significantly restricts the clinical efficacy of most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This information could be useful for future innovation .
properties
IUPAC Name |
2-amino-N-(1-hydroxypropan-2-yl)-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3S2/c1-4(3-10)9-14(11,12)5-2-8-6(7)13-5/h2,4,9-10H,3H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSWEKYKAXQLEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NS(=O)(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489427.png)



![7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1489436.png)
![[4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B1489437.png)

![2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide](/img/structure/B1489440.png)


![Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1489444.png)
![[Amino(3-chlorophenyl)methylidene]amino prop-2-enoate](/img/structure/B1489447.png)